molecular formula C8H7Br2N3S B14068902 2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide CAS No. 98437-50-4

2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide

Cat. No.: B14068902
CAS No.: 98437-50-4
M. Wt: 337.04 g/mol
InChI Key: JMVWWWOFAJXURF-UHFFFAOYSA-N
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Description

2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine-1-carbothioamide group attached to a dibromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of 3,5-dibromobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dibromo groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit key enzymes in bacterial and fungal cells, leading to cell death. In anticancer applications, it may interfere with cellular pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide is unique due to the presence of dibromo groups, which can enhance its reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

CAS No.

98437-50-4

Molecular Formula

C8H7Br2N3S

Molecular Weight

337.04 g/mol

IUPAC Name

[(3,5-dibromophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H7Br2N3S/c9-6-1-5(2-7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)

InChI Key

JMVWWWOFAJXURF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C=NNC(=S)N

Origin of Product

United States

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